molecular formula C16H25NO2.C4H6O4 B1663733 Desvenlafaxine Succinate CAS No. 448904-47-0

Desvenlafaxine Succinate

Cat. No. B1663733
M. Wt: 381.5 g/mol
InChI Key: ORUUBRMVQCKYHB-UHFFFAOYSA-N
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Description

Desvenlafaxine Succinate is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) that was approved for the treatment of major depressive disorder (MDD) in the United States in 2008 .


Synthesis Analysis

Desvenlafaxine has been prepared via two different routes. The first route involved simple demethylation of venlafaxine using L-selectride in dimethoxyethane giving desvenlafaxine as its free base in 91% yield. Compound was then recrystallized with succinic acid in acetone/water to give desvenlafaxine succinate in 86% yield .


Molecular Structure Analysis

The molecular formula of Desvenlafaxine Succinate is C20H31NO6 . The structure, properties, spectra, suppliers and links for Desvenlafaxine succinate monohydrate can be found on ChemSpider .


Chemical Reactions Analysis

Desvenlafaxine is the major metabolite of venlafaxine. It is a serotonin and norepinephrine reuptake inhibitor (SNRIs) and was approved by the Food and Drug Administration (FDA) in 2008 for the treatment of major depressive disorder (MDD) .


Physical And Chemical Properties Analysis

Desvenlafaxine succinate is a solid and has a molecular weight of 381.47 g/mol . The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .

Scientific Research Applications

1. Biopredictive Dissolution Method Development

  • Application Summary: This study aimed to develop a biopredictive dissolution method for desvenlafaxine ER tablets using design of experiments (DoE) and physiologically based biopharmaceutics modeling (PBBM) to address the challenge of developing generic drug products by reducing the risk of product failure in pivotal bioequivalence studies .
  • Methods of Application: A PBBM was developed in GastroPlus® and combined with a Taguchi L9 design, to evaluate the impact of different drug products (Reference, Generic #1 and Generic #2) and dissolution test conditions on desvenlafaxine release .
  • Results: The dissolution test conditions of 900 mL of 0.9% NaCl and paddle at 50 rpm with sinker showed to be biopredictive, as it was possible to demonstrate virtual bioequivalence for all products, despite their release-pattern differences .

2. In Vitro–In Vivo Correlation

  • Application Summary: The objective of this study was to develop a dissolution test in order to establish an in vitro–in vivo correlation (IVIVC) model for desvenlafaxine succinate monohydrate (DVSM) extended release (ER) tablets .
  • Methods of Application: The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .
  • Results: The results showed that the percentage prediction error (%PE) value of Cmax was 7.63%. The observed low prediction error for Cmax demonstrated that the IVIVC model was valid for this parameter .

3. Drug–drug Interactions

  • Application Summary: This research focused on the potential drug-drug interactions (DDIs) involving desvenlafaxine and opioids .
  • Methods of Application: The study involved the analysis of the potential for pharmacokinetic (PK) and pharmacodynamic (PD) interactions between desvenlafaxine and various opioids .
  • Results: Desvenlafaxine does not seem to interfere in a major way with the CYP-metabolizing pathway of opioids, unlike other antidepressants, thus possibly reducing the risk of PK interactions .

4. Synthesis Process Optimization

  • Methods of Application: The synthesis involved benzyl protection of the phenolic hydroxyl group, cyclohexanone condensation, deprotection, cyano reduction, dimethylation, and succinic acid salt formation from p-hydroxybenzene acetonitrile as a starting material .
  • Results: The 5-step total yields of desvenlafaxine succinate monohydrate is 71.09%, and its crystal form has characteristic peaks at 5, 10, 21, and 26 min by XRD powder diffraction, which is consistent with the crystalline form I .

5. Carcinogenesis, Mutagenesis, Impairment of Fertility

  • Application Summary: Desvenlafaxine succinate was administered by oral gavage to mice and rats for 2 years to study its potential carcinogenic, mutagenic, and fertility impairing effects .
  • Methods of Application: The study involved the administration of desvenlafaxine succinate to mice and rats for a period of 2 years .
  • Results: The study did not find an increase in the incidence of carcinogenesis, mutagenesis, or impairment of fertility .

6. Treatment of Major Depressive Disorder

  • Application Summary: Desvenlafaxine Succinate is primarily used in the treatment of major depressive disorder (MDD). It works by increasing the amounts of serotonin and norepinephrine, natural substances in the brain that help maintain mental balance .
  • Methods of Application: Desvenlafaxine Succinate is usually taken once a day with or without food. Dosage is based on the patient’s medical condition and response to treatment .

Safety And Hazards

Desvenlafaxine may cause serious side effects. Call your doctor at once if you have a seizure; easy bruising or bleeding (nosebleeds, bleeding gums), blood in your urine or stools, coughing up blood; blurred vision, eye pain or swelling, or seeing halos around lights; cough, chest discomfort, trouble breathing .

Future Directions

Desvenlafaxine is used to treat major depressive disorder and is also being developed for the treatment of moderate to severe vasomotor symptoms associated with menopause (i.e., hot flashes and night sweats) and is also in phase III clinical trials to study its effectiveness in treating fibromyalgia and neuropathic pain .

properties

IUPAC Name

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUUBRMVQCKYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044359
Record name O-Desmethylvenlafaxine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desvenlafaxine Succinate

CAS RN

448904-47-0
Record name Desvenlafaxine succinate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylvenlafaxine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
DC Deecher, CE Beyer, G Johnston, J Bray… - Journal of pharmacology …, 2006 - ASPET
… The purpose of this study was to characterize a new chemical entity, desvenlafaxine succinate (DVS). DVS is a novel salt form of the isolated major active metabolite of venlafaxine. …
Number of citations: 275 jpet.aspetjournals.org
NA DeMartinis, PP Yeung, R Entsuah… - Journal of Clinical …, 2007 - psychiatrist.com
… Objective: This study evaluated the efficacy and safety of desvenlafaxine succinate extended-release in major depressive disorder (MDD). Method: Adult outpatients with DSM-IV–…
Number of citations: 148 www.psychiatrist.com
L Septien-Velez, B Pitrosky… - International clinical …, 2007 - journals.lww.com
The antidepressant efficacy and safety of desvenlafaxine succinate (desvenlafaxine) were evaluated in a phase III, double-blind, placebo-controlled study. Outpatients with a primary …
Number of citations: 136 journals.lww.com
J Kamath, V Handratta - Expert Review of Neurotherapeutics, 2008 - Taylor & Francis
Desvenlafaxine succinate (DVS) is the succinate salt monohydrate of O-desmethylvenlafaxine, an active metabolite of venlafaxine. DVS is a serotonin–norepinephrine reuptake …
Number of citations: 33 www.tandfonline.com
MR Liebowitz, PP Yeung, R Entsuah - Journal of Clinical …, 2007 - psychiatrist.com
… Objective: This study evaluated the efficacy and tolerability of desvenlafaxine succinate (desvenlafaxine) in the treatment of major depressive disorder (MDD). Method: In this 8-week, …
Number of citations: 99 www.psychiatrist.com
L Speroff, M Gass, G Constantine, S Olivier… - Obstetrics & …, 2008 - journals.lww.com
… Desvenlafaxine succinate (desvenlafaxine), the succinate salt form of the major active metabolite of venlafaxine, is a novel SNRI with therapeutic potential for the treatment of moderate-…
Number of citations: 191 journals.lww.com
HJ Seo, MS Sohi, AA Patkar, PS Masand… - Postgraduate …, 2010 - Taylor & Francis
… Abstract: Desvenlafaxine succinate (DVS) is one of several serotonin-norepinephrine reuptake … Desvenlafaxine succinate has demonstrated its efficacy for treating MDD but its variable …
Number of citations: 19 www.tandfonline.com
FW Lohoff, K Rickels - Expert Opinion on Pharmacotherapy, 2008 - Taylor & Francis
… Desvenlafaxine succinate (DVS) is the active metabolite of the serotonin and noradrenaline re-uptake inhibitor venlafaxine and was recently FDA approved for the treatment of MDD. …
Number of citations: 12 www.tandfonline.com
N Venu, BR Sreekanth, T Ram… - … Section C: Crystal …, 2008 - scripts.iucr.org
… Desvenlafaxine succinate is an antidepressant drug belonging to the class of serotonin–norepinephrine reuptake inhibitors and is expected to be marketed as Pristiq (Deecher et al., …
Number of citations: 12 scripts.iucr.org
ME Thase, SG Kornstein, R Tummala… - European …, 2008 - cambridge.org
Objective:To assess the efficacy of desvenlafaxine succinate (DVS) treatment in patients with major depressive disorder (MDD).Methods:Seven randomized, double-blind, placebo-…
Number of citations: 2 www.cambridge.org

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